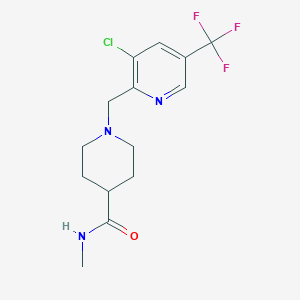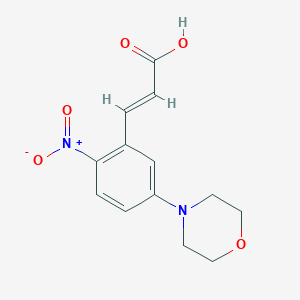
(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid
Übersicht
Beschreibung
“(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid” is a chemical compound with the molecular formula C13H14N2O5 . Its molecular weight is 278.26 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. Unfortunately, these details are not available in the search results for this compound .Wissenschaftliche Forschungsanwendungen
Application in Chemical Synthesis
(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid and its analogues have been used as intermediates in the synthesis of aurora 2 kinase inhibitors. A novel approach involving water-mediated three-component Wittig–SNAr reactions has been developed for their synthesis. This method is characterized by high stereoselectivity and moderate to high yield, with the noteworthy feature of forming new C(sp2)–N and C(sp2)–C(sp2) double bonds in a metal-free, environmentally benign solvent (Xu et al., 2015).
Role in Polymer-Drug Conjugates
The compound has been explored in the study of water-soluble polymer-drug conjugates. Research on model copolymers with varying proportions of N-acryloyl morpholine and p-nitrophenyl acrylate showed that the kinetics of solvolysis of the p-nitrophenyl group can be manipulated by changing the copolymer's structure. This finding is significant in the context of controlled drug delivery systems (Pitt & Shah, 1996).
Antibacterial Activity
Studies on 3-(5-Nitro-2-thienyl) acrylic acid derivatives, which are structurally related to (E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid, have revealed potent antibacterial activity against a range of bacteria. This suggests a potential application of these compounds in developing new antimicrobials (Kimura, Yabuuchi, & Hisaki, 1962).
Optoelectronic Applications
A theoretical study of the optoelectronic properties of a similar molecule, 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, indicates potential applications in nonlinear optical materials. The study analyzed structural, optoelectronic, and thermodynamic properties, suggesting its suitability in dye-sensitized solar cells and other optoelectronic devices (Fonkem et al., 2019).
Corrosion Inhibition
Research on (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid, a related compound, showed its effectiveness in forming self-assembled films on iron surfaces, providing corrosion protection. This application is significant in material science, especially in protecting metals against environmental degradation (Zhang, Chen, Li, & Le, 2009).
Eigenschaften
IUPAC Name |
(E)-3-(5-morpholin-4-yl-2-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-13(17)4-1-10-9-11(2-3-12(10)15(18)19)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCFIUROWKZUNG-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine](/img/structure/B1401808.png)
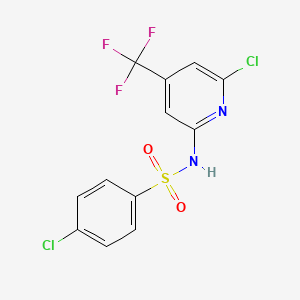
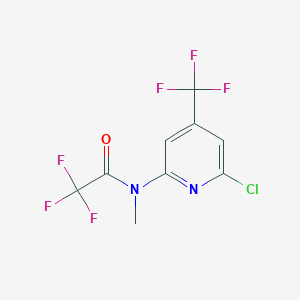
![3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid](/img/structure/B1401811.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401813.png)
![[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401814.png)
![[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401815.png)

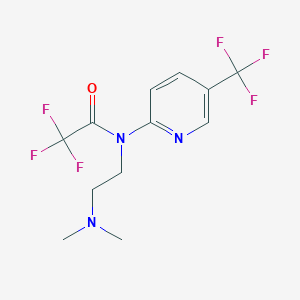
![[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401819.png)
![Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401820.png)
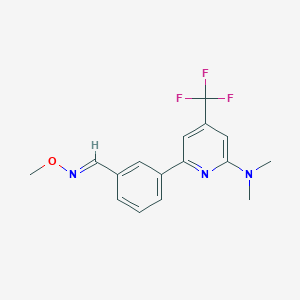
![[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-thiourea](/img/structure/B1401826.png)
